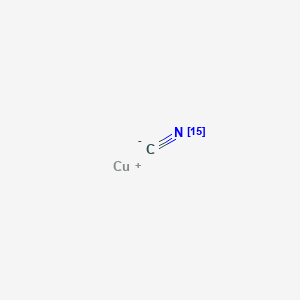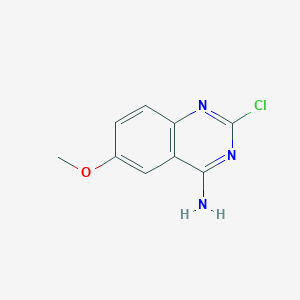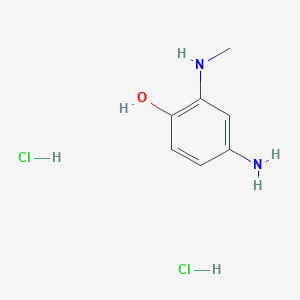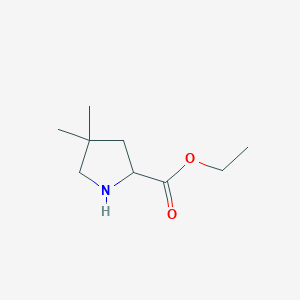
(15N)Azanylidynemethane;copper(1+)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biogeochemical Research
Copper(I) cyanide-15N is utilized in biogeochemical studies to trace nitrogen cycling within terrestrial ecosystems. The stable isotope 15N acts as a tracer, allowing scientists to monitor the flow and transformation of nitrogen in the environment . This application is crucial for understanding the dynamics of nitrogen, an essential but potentially harmful element in ecosystems.
Agricultural Science
In the field of agriculture, this compound is used to study nitrogen flows in agro-ecosystems. Researchers employ 15N tracers to investigate the transformation, losses, and plant uptake of nitrogen. This helps in enhancing nitrogen use efficiency and reducing environmental impacts such as eutrophication .
Material Science
In material science, Copper(I) cyanide-15N can be used to create novel materials with specific isotopic labeling. This aids in the study of material properties and behaviors at the molecular level, which is essential for developing new materials with desired characteristics .
Medical Research
The isotope 15N in Copper(I) cyanide-15N is valuable in medical research for studying metabolic pathways and enzyme mechanisms. It helps in understanding the biochemical processes involving nitrogen-containing compounds within the human body .
Environmental Science
This compound plays a significant role in environmental science by helping to track nitrogen pollutants and their effects on ecosystems. It is particularly useful in studies aiming to reduce nitrogen-based pollution and to promote sustainable environmental practices .
Energy Production
Copper(I) cyanide-15N can be used in energy production research to study the role of nitrogenous compounds in various energy systems. This includes research into biofuels, where nitrogen content can affect the efficiency and emissions of biofuel combustion processes .
Wirkmechanismus
Mode of Action
The mode of action of (15N)Azanylidynemethane;copper(1+) involves the activation of azine heterocycles with an electron-deficient arene. This allows for the facile substitution of the nitrogen atom with a specifically designed 15N-labeled reagent that undergoes a canonical ANRORC-type mechanism .
Pharmacokinetics
The compound’s density is reported to be 2920 g/mL at 25ºC . Its molecular weight is 90.55680 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
(15N)azanylidynemethane;copper(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRDRYODQBAMW-CGOMOMTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[15N].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583688 | |
| Record name | Copper(1+) (~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15N)Azanylidynemethane;copper(1+) | |
CAS RN |
204571-13-1 | |
| Record name | Copper(1+) (~15~N)cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(I) cyanide-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)